3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a bromothiophene ring attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the Suzuki cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions often include the use of Pd(PPh3)4 as the catalyst and K3PO4 as the base, with the reaction carried out at elevated temperatures around 90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromothiophene ring.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring .
Scientific Research Applications
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromothiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with a bromine atom attached to a thiophene ring.
4-Methyl-1H-pyrazole: A compound with a methyl group attached to a pyrazole ring.
Uniqueness
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the bromothiophene and pyrazole rings, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C8H8BrN3S |
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Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-6(11-12-8(4)10)7-5(9)2-3-13-7/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
GMBJSXBBLIGKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=CS2)Br |
Origin of Product |
United States |
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